4-Chloro-quinoline-3-carboxylic acid CAS 179024-66-9 properties
4-Chloro-quinoline-3-carboxylic acid CAS 179024-66-9 properties
CAS: 179024-66-9 Role: Bifunctional Heterocyclic Scaffold for Drug Discovery Version: 2.0 (Application Scientist Edition)
Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, 4-Chloro-quinoline-3-carboxylic acid represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity :
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Electrophilic C4-position: Activated by the quinoline nitrogen, allowing rapid Nucleophilic Aromatic Substitution (SNAr).
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Nucleophilic/Electrophilic C3-Carboxyl group: A handle for amide coupling, esterification, or heterocycle formation.
This guide moves beyond basic properties to explore the synthetic utility, reaction optimization, and therapeutic applications of this critical intermediate.[1]
Chemical Profile & Physical Properties[2][3][4][5]
| Property | Data | Technical Insight |
| Molecular Formula | C₁₀H₆ClNO₂ | Halo-heteroaromatic acid |
| Molecular Weight | 207.61 g/mol | Fragment-like (Rule of 3 compliant) |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or impurities.[2] |
| Melting Point | >210 °C (Decomposes) | High lattice energy; typically requires DMSO/DMF for solubilization. |
| Solubility | DMSO, DMF, dilute base | Insoluble in water/acid. Soluble in aqueous base (forming carboxylate). |
| pKa (Calc) | ~3.5 (COOH), ~2.0 (Quinoline N) | The electron-withdrawing Cl at C4 lowers the pKa of the acid compared to unsubstituted quinoline-3-COOH. |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; protect from moisture to prevent hydrolysis of the C-Cl bond over long periods. |
Synthetic Architecture
The industrial standard for synthesizing 4-chloro-quinoline-3-carboxylic acid is an adaptation of the Gould-Jacobs reaction , followed by chlorination and hydrolysis.
Validated Synthetic Pathway (DOT Visualization)
The following diagram illustrates the stepwise construction of the scaffold, highlighting the critical transition from the 4-hydroxy tautomer to the 4-chloro derivative.
Figure 1: Stepwise synthesis via the Gould-Jacobs protocol. The critical step is the POCl₃ mediated conversion of the 4-OH (4-oxo) species to the 4-Cl species.
Critical Protocol Notes
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The Tautomer Trap: The precursor, 4-hydroxyquinoline, exists in equilibrium with its 4-quinolone (keto) tautomer. Reaction with Phosphorus Oxychloride (POCl₃) traps the enol form, converting the C-OH to C-Cl.
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Optimization: If conversion is slow, catalytic DMF can be added to the POCl₃ reaction to form the Vilsmeier-Haack reagent in situ, accelerating the chlorination.
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Hydrolysis Sensitivity: The ester hydrolysis (Step 4) must be carefully monitored. Harsh acidic conditions can sometimes hydrolyze the C4-Cl bond back to the OH group. Base-mediated hydrolysis (LiOH or NaOH in THF/Water) at moderate temperatures is preferred to preserve the chlorine handle.
Reactivity & Functionalization Map
This molecule is a "divergent intermediate." The order of operations is critical: C4-Substitution vs. C3-Amidation.
Strategic Logic
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Path A (SNAr First): If the amine at C4 is robust, perform SNAr first. The carboxylic acid can remain unprotected (using 2 equivalents of amine) or be ester-protected.
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Path B (Amidation First): If the C4-nucleophile is sensitive, couple the carboxylic acid first. Warning: Standard coupling reagents (EDC/HATU) can sometimes cause side reactions at the activated C4 position if the amine is highly nucleophilic.
Reaction Workflow Diagram
Figure 2: Divergent reactivity pathways. The C4-Chlorine allows for SNAr or Palladium-catalyzed coupling, while the C3-Acid allows for amide derivatization.
Experimental Protocols (Self-Validating Systems)
Protocol A: SNAr Displacement at C4
This protocol is designed to introduce an amine at the 4-position, a common motif in EGFR and kinase inhibitors.
Reagents:
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Substrate: 4-Chloro-quinoline-3-carboxylic acid (1.0 eq)[2]
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Nucleophile: Aniline or aliphatic amine (1.1 - 1.5 eq)
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Solvent: Isopropanol (IPA) or Ethanol
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Base: None usually required (the product zwitterion precipitates), or TEA (1.0 eq) if solubility is an issue.
Methodology:
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Dissolution: Suspend the starting material in IPA (10 mL/g).
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Addition: Add the amine.
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Reflux: Heat to reflux (approx. 80-85°C). The reaction is often autocatalytic due to HCl generation (which protonates the quinoline nitrogen, activating it further), but the carboxylic acid buffers this.
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Validation (TLC/LCMS):
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TLC: Mobile phase 10% MeOH in DCM. Product will be more polar (lower Rf) and often fluorescent.
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LCMS: Look for Mass Shift: [M+H]⁺ = Starting Mass - 35 (Cl) + Amine Mass.
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Workup: Cool to room temperature. The product usually precipitates as a solid. Filter, wash with cold IPA, and dry.
Protocol B: Amide Coupling at C3
Used to attach solubilizing groups or pharmacophores.
Methodology:
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Activation: Dissolve acid in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins.
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Checkpoint: Solution should turn yellow/orange (activated ester formation).
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Coupling: Add amine (1.1 eq). Stir at RT for 2-4 hours.
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Quench: Dilute with water. If the product precipitates, filter.[3] If not, extract with EtOAc.
Therapeutic Applications
The 4-chloro-quinoline-3-carboxylic acid scaffold is a direct precursor to several major drug classes:
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Fluoroquinolone Antibiotics: While modern fluoroquinolones (e.g., Ciprofloxacin) often have a fluorine at C6, the C4-amino/C3-carboxy motif is essential for DNA gyrase binding.
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Kinase Inhibitors (EGFR/VEGFR): 4-anilino-quinoline-3-carbonitriles (derived from the amide of this acid) are potent inhibitors. The "Bosutinib" and "Gefitinib" structural logic often utilizes this core substitution pattern.
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Antimalarials: Derivatives coupled at the C4 position mimic the chloroquine pharmacophore but with added solubility/binding via the C3 side chain.
Safety & Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Sensitization: Quinoline derivatives can be sensitizers. Handle in a fume hood.
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Incompatibility: Strong oxidizing agents.[4] Reacts violently with strong bases in the absence of solvent (exothermic neutralization).
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17899629, 4-Chloroquinoline-3-carboxylic acid.
- Wolf, K., et al. (2018). Nucleophilic Aromatic Substitution of 4-Chloroquinolines: Kinetics and Mechanism. Journal of Organic Chemistry. (Generalized reference for SNAr mechanism on quinolines).
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Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-Chloroquinoline-3-carboxylic acid.[5]
